2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
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Overview
Description
2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the isothiazolo and thione groups . The reaction conditions often involve the use of catalysts such as transition metals and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-phenylquinoline
- 4-hydroxyquinoline
- 2,4-dimethylquinoline
Uniqueness
What sets 2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isothiazolo and thione groups, in particular, enhances its potential as a versatile scaffold for drug development .
Properties
CAS No. |
296272-58-7 |
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Molecular Formula |
C20H20N2OS2 |
Molecular Weight |
368.5g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H20N2OS2/c1-4-23-14-11-9-13(10-12-14)22-19(24)17-15-7-5-6-8-16(15)21-20(2,3)18(17)25-22/h5-12,21H,4H2,1-3H3 |
InChI Key |
NMHUSJNGMBUZRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=CC=CC=C43)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=CC=CC=C43)(C)C |
Origin of Product |
United States |
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